Impact of Thiomorpholine Oxidation on Cannabinoid Receptor 1 (CB1) Binding Affinity
Oxidation of the thiomorpholine sulfur to the corresponding 1,1-dioxide dramatically enhances binding affinity for the Cannabinoid Receptor 1 (CB1). While no direct data is available for the unoxidized 4-(pyrazin-2-yl)thiomorpholine at CB1, a closely related analog (4-[6-(3-Chloro-pyridin-4-yl)-5-(4-trifluoromethyl-phenyl)-pyrazin-2-yl]-thiomorpholine 1,1-dioxide) demonstrates potent antagonism with a Ki of 0.830 nM against rat CB1 and an IC50 of 4.20 nM against human CB1 [1]. This illustrates that the oxidation state of the thiomorpholine ring is a critical determinant of target engagement potency.
| Evidence Dimension | CB1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Not directly measured; inferred from analog |
| Comparator Or Baseline | 4-[6-(3-Chloro-pyridin-4-yl)-5-(4-trifluoromethyl-phenyl)-pyrazin-2-yl]-thiomorpholine 1,1-dioxide |
| Quantified Difference | Ki = 0.830 nM (rat CB1); IC50 = 4.20 nM (human CB1) |
| Conditions | SF9 cells expressing rat or human CB1 receptor; GTPgammaS binding assay |
Why This Matters
Researchers focused on CB1 modulation should prioritize the oxidized thiomorpholine dioxide analog for high-potency studies, while the parent compound may serve as a less active control or starting material for further optimization.
- [1] BindingDB. (n.d.). BDBM50260681 (CHEMBL496091): Affinity Data for Cannabinoid Receptor 1. View Source
